
2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Descripción general
Descripción
2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile (2-CF-4-FPPD) is a compound belonging to the class of organofluorine compounds, which are characterized by their ability to form strong and stable carbon-fluorine bonds. 2-CF-4-FPPD has a wide range of applications, from pharmaceuticals to materials science, due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Facile Synthesis and Potential in Organic Syntheses
Pentanedinitrile derivatives, including those similar to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, are used in facile synthesis processes for biologically active compounds and serve as precursors for various chemical structures like azaheterocycles and polymers. These derivatives have notable importance in organic chemistry due to their functionalization and preparative methods (Nishiwaki et al., 1999).
Electrooptical Properties
Some fluorophenyl derivatives, like those involving 2-fluorophenyl groups, exhibit significant electrooptical properties. These properties make them suitable for applications in electronic and optoelectronic devices (Gray & Kelly, 1981).
Structural Characterization in Crystallography
Derivatives of fluorophenyl, akin to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, have been synthesized and characterized using single-crystal X-ray diffraction. These studies are crucial for understanding molecular structures and interactions in crystallography (Guo, Zhang, & Li, 2014).
Chemical Analysis and Method Development
- Genotoxic Impurity Analysis in Pharmaceuticals: The synthesis of certain genotoxic impurities, which could include derivatives similar to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, and their quantification in pharmaceuticals is vital. Techniques such as UPLC (Ultra-Performance Liquid Chromatography) are developed for sensitive detection and quantification of these impurities in drug formulations (Katta et al., 2017).
Biochemical and Pharmacological Research
Antibacterial Activity in Pharmaceutical Chemistry
Some derivatives, similar in structure to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, demonstrate significant antibacterial properties. These compounds are synthesized and tested for their efficacy against various bacterial strains, contributing to the development of new antibiotics or antibacterial agents (Arutyunyan et al., 2013).
Anticancer Drug Research
Derivatives of pentanedinitrile, a class to which 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile belongs, have been used in the synthesis of organotin(IV) complexes. These complexes have been studied for their potential as anticancer drugs, showing significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Environmental and Photocatalysis Research
- Photodegradation Studies in Environmental Science: The study of photodegradation, particularly of compounds similar to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, in aqueous systems is crucial for understanding the environmental impact of such chemicals. This includes research on how these compounds degrade under different conditions and the development of methods to mitigate their environmental impact (Pinna & Pusino, 2011).
Crystal Structure and Conformation Studies
- Molecular Conformation Studies in Crystallography: The analysis of crystal structures and molecular conformations of compounds, including those similar to 2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile, provides insights into molecular interactions and stability. This research is foundational in the field of crystallography and materials science (Mohandas et al., 2019).
Propiedades
IUPAC Name |
2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-14-7-5-13(6-8-14)18(12-23,9-2-10-21)16-3-1-4-17(20)15(16)11-22/h1,3-8H,2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRUZUKJLOHPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(CCC#N)(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181079 | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400076-78-0 | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400076-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601181079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



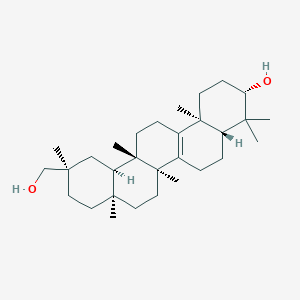


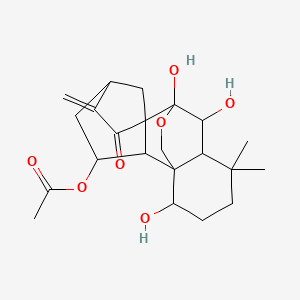

![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
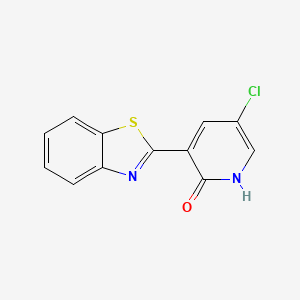
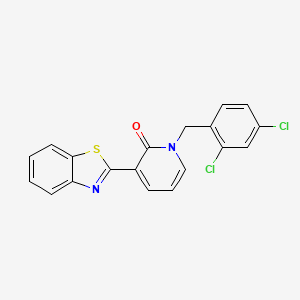

![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)
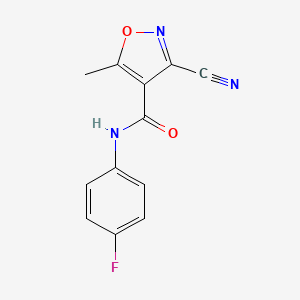
![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)
